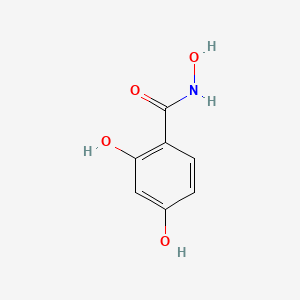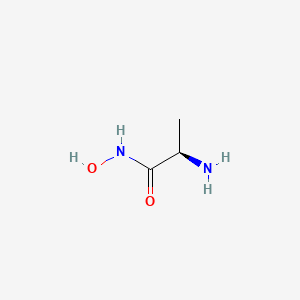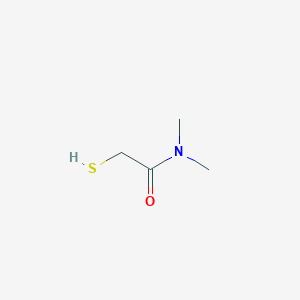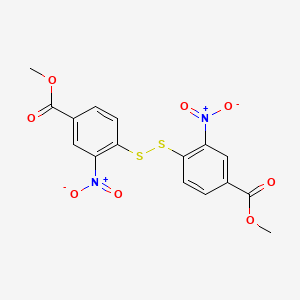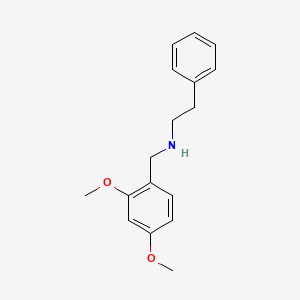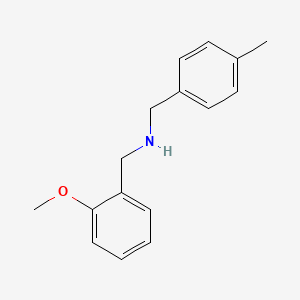
Quinolin-4-amine hydrochloride
Vue d'ensemble
Description
Quinolin-4-amine hydrochloride is a chemical compound with the CAS Number: 35654-61-6 and a molecular weight of 180.64 . It is a derivative of quinoline, which is a heterocyclic aromatic compound with a double-ring structure composed of a benzene ring fused with a pyridine moiety . Quinolin-4-amine and its derivatives are commonly used as anti-malarial drugs and also have potential therapeutic effects on patients afflicted with arthritis .
Synthesis Analysis
Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
This compound has a molecular formula of C9H8N2.ClH . The InChI Code is 1S/C9H8N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H,(H2,10,11);1H and the InChI key is GNZIHPAAJVXCAS-UHFFFAOYSA-N .Chemical Reactions Analysis
Quinoline and its derivatives have been synthesized using various chemical reactions. For example, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 225-227 degrees Celsius . It has a molecular weight of 180.64 .Applications De Recherche Scientifique
Synthesis and Cytotoxicity of 4-Aminoquinoline Derivatives : A study conducted by Zhang et al. (2007) involved the synthesis of 4-aminoquinoline derivatives, which were tested for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. Certain compounds showed significant effectiveness against these cell lines, indicating the potential of 4-aminoquinoline as a prototype for new anticancer agents (Zhang et al., 2007).
One-Pot Synthesis of Quinolin-4(1H)-one Derivatives : Wang et al. (2015) developed a method for constructing quinolin-4(1H)-one frameworks, starting from β-chlorovinyl aromatic ketones and amines. This process involves a palladium-catalyzed intramolecular N-arylation, offering an efficient way to synthesize these derivatives with potential applications in drug development (Wang et al., 2015).
Discovery of Potent Apoptosis Inducers : Research by Zhang et al. (2008) identified a series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines as potent inducers of apoptosis in cancer cells. These compounds demonstrated high efficacy against cancer cells derived from various human solid tumors, suggesting their potential as novel therapeutic agents (Zhang et al., 2008).
Synthesis and Antimicrobial Activities of Quinoline Derivatives : Eswaran et al. (2009) synthesized quinoline derivatives containing 1,2,4-triazole moiety and evaluated their antimicrobial activities. Several of these compounds showed very good antimicrobial activity, comparable to standard drugs, highlighting their potential in treating microbial infections (Eswaran et al., 2009).
Anti-Cancer Agents from Quinoline Derivatives : Mulakayala et al. (2012) conducted a study on the anti-proliferative properties of novel quinoline derivatives against cancer cell lines. Their findings suggest that inhibition of sirtuins could be a possible mechanism of action for these molecules (Mulakayala et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity and their potential for future drug development . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . The medicinal potential of quinoline and its functionalized derivatives may open a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .
Propriétés
IUPAC Name |
quinolin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H,(H2,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZIHPAAJVXCAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20482647 | |
| Record name | quinolin-4-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35654-61-6 | |
| Record name | 4-Quinolinamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35654-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | quinolin-4-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20482647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




